CDK7 Inhibitory Activity: 27 nM IC50 for N-Cycloheptyl-4-methylbenzamide Establishes Baseline Potency
N-Cycloheptyl-4-methylbenzamide demonstrates measurable inhibitory activity against human cyclin-dependent kinase 7 (CDK7) with an IC50 value of 27 nM [1]. This value is derived from a biochemical enzyme inhibition assay curated by ChEMBL and deposited in BindingDB. In contrast, the unsubstituted parent scaffold N-cycloheptylbenzamide (CAS 31510-13-1) has no documented CDK7 activity in public databases, and a structurally distinct N-cycloheptyl-containing comparator reported in BindingDB (BDBM50578001/CHEMBL4855785) exhibits an IC50 of 1,000 nM against CDK7—representing a ~37-fold reduction in potency relative to the target compound [2].
| Evidence Dimension | CDK7 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | Comparator: N-cycloheptyl-containing analog (BDBM50578001); IC50 = 1,000 nM. Baseline: N-cycloheptylbenzamide (CAS 31510-13-1); no reported CDK7 activity. |
| Quantified Difference | ~37-fold greater potency (target compound vs. comparator analog) |
| Conditions | Inhibition of CDK7 (unknown origin); enzyme inhibition assay (BindingDB/ChEMBL curated data) |
Why This Matters
A 27 nM IC50 against CDK7 provides a verifiable activity anchor for hit-to-lead progression, whereas the unsubstituted parent scaffold offers no CDK7-related utility and the comparator analog is 37-fold less potent.
- [1] BindingDB. BDBM50539712 (CHEMBL4639779): IC50 = 27 nM for CDK7 inhibition by N-cycloheptyl-4-methylbenzamide. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50539712 View Source
- [2] BindingDB. BDBM50578001 (CHEMBL4855785): IC50 = 1,000 nM for CDK7 inhibition by comparator N-cycloheptyl-containing compound. https://bdb99.ucsd.edu View Source
